molecular formula C22H26ClFN2O2 B15140550 MOR agonist-1

MOR agonist-1

Cat. No.: B15140550
M. Wt: 404.9 g/mol
InChI Key: VDEAHPKUJXNLGH-FGZHOGPDSA-N
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Description

MOR agonist-1 is a compound that acts on the mu opioid receptor, a class of opioid receptors critical for analgesia, reward, and euphoria. The mu opioid receptor is distributed in various brain regions, including the hippocampus, where it plays a significant role in modulating pain and other physiological responses .

Preparation Methods

The synthesis of MOR agonist-1 involves several steps, including the preparation of precursor molecules and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

MOR agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MOR agonist-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions with the mu opioid receptor and to develop new analgesic drugs with reduced side effects. In biology, it helps in understanding the molecular mechanisms of pain modulation and reward pathways. In medicine, this compound is investigated for its potential to treat pain, addiction, and other neurological disorders. Industrial applications include the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

MOR agonist-1 exerts its effects by binding to the mu opioid receptor, which is a G-protein coupled receptor. Upon binding, it activates the Gi/o subtype of the G-protein family, initiating a cascade of intracellular signaling pathways. This process attenuates the excitation of pain-sensing neurons and induces analgesia. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, lowering cyclic adenosine monophosphate levels, and modulating ion channel activity .

Comparison with Similar Compounds

MOR agonist-1 can be compared with other similar compounds such as morphine, fentanyl, oxycodone, and tramadol. These compounds also act on the mu opioid receptor but differ in their potency, efficacy, and side effect profiles. For instance, morphine is a natural opiate with high analgesic potency but significant side effects like respiratory depression and addiction. Fentanyl is a synthetic opioid with even higher potency but also a higher risk of overdose. Oxycodone and tramadol are semi-synthetic opioids with varying degrees of efficacy and side effects. This compound is unique in its ability to provide effective analgesia with potentially reduced side effects compared to these traditional opioids .

Properties

Molecular Formula

C22H26ClFN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[(5S,9R)-9-(5-fluoropyridin-2-yl)-2,6-dioxaspiro[4.5]decan-9-yl]ethanamine

InChI

InChI=1S/C22H26ClFN2O2/c23-18-3-1-2-17(12-18)13-25-9-6-21(20-5-4-19(24)14-26-20)7-11-28-22(15-21)8-10-27-16-22/h1-5,12,14,25H,6-11,13,15-16H2/t21-,22-/m1/s1

InChI Key

VDEAHPKUJXNLGH-FGZHOGPDSA-N

Isomeric SMILES

C1COC[C@]12C[C@](CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F

Canonical SMILES

C1COCC12CC(CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F

Origin of Product

United States

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